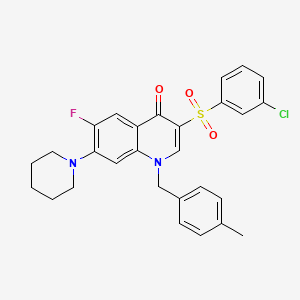
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C28H26ClFN2O3S and its molecular weight is 525.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a quinoline core, a sulfonyl group, and a piperidine ring. The synthesis typically involves several steps:
- Formation of the Quinoline Core : The quinoline structure is synthesized through a Pfitzinger reaction involving isatin derivatives.
- Introduction of Fluorine : Electrophilic fluorination introduces the fluorine atom.
- Sulfonylation : The chlorobenzenesulfonyl group is added using sulfonyl chloride in the presence of a base like pyridine.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It may interact with various molecular targets, including:
- Acetylcholinesterase (AChE) : The compound has shown potential as an AChE inhibitor, which is significant for treating neurodegenerative diseases.
- Urease Inhibition : Strong inhibitory activity against urease has been reported, which is relevant for treating infections caused by urease-producing bacteria.
Antimicrobial Activity
Research indicates that the compound exhibits moderate to strong antibacterial activity against various strains:
- Effective Against :
- Salmonella typhi
- Bacillus subtilis
- Weak to Moderate Activity Against :
- Escherichia coli
- Staphylococcus aureus
Enzyme Inhibition
In vitro studies have demonstrated that this compound possesses significant inhibitory effects on enzymes such as AChE and urease. The following table summarizes the IC50 values for enzyme inhibition:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Strong inhibition |
Molecular Docking Studies
Molecular docking studies have elucidated the interaction between the compound and various amino acids in target enzymes, providing insights into its binding affinities and modes of action. These studies are critical for understanding how structural modifications can enhance biological activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological properties of similar quinoline derivatives, highlighting:
- Antibacterial Screening : Compounds with similar structures have shown promising results against multi-drug resistant strains.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, which could be beneficial in treating Alzheimer's disease.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O3S/c1-19-8-10-20(11-9-19)17-32-18-27(36(34,35)22-7-5-6-21(29)14-22)28(33)23-15-24(30)26(16-25(23)32)31-12-3-2-4-13-31/h5-11,14-16,18H,2-4,12-13,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQSPAYSCXZKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














